3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate

説明

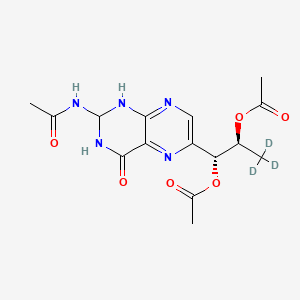

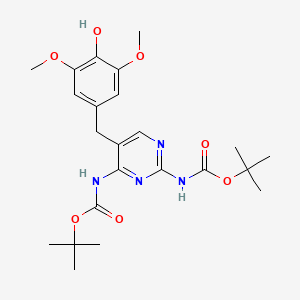

“3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate”, also known as URB937, is a compound with the empirical formula C20H22N2O4 . It is a fatty acid amide hydrolase (FAAH) inhibitor .

Molecular Structure Analysis

The molecular weight of URB937 is 354.40 . The InChI key, which provides a unique identifier for the molecular structure, is CMEQHOXCIGFZNJ-UHFFFAOYSA-N .Chemical Reactions Analysis

URB937 is a FAAH inhibitor . FAAH is an enzyme that breaks down endocannabinoids, which are substances in the body that act on cannabinoid receptors. By inhibiting FAAH, URB937 increases the levels of endocannabinoids .Physical And Chemical Properties Analysis

URB937 is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . The compound should be stored at a temperature of -20°C .科学的研究の応用

Peripheral Fatty Acid Amide Hydrolase (FAAH) Inhibitors : This compound is studied as a peripherally restricted FAAH inhibitor, showing antinociceptive effects in mice and rats due to inhibition of FAAH in peripheral tissues and consequent enhancement of anandamide signaling at CB1 cannabinoid receptors (Moreno-Sanz et al., 2013).

Structure-Activity Relationships in FAAH Inhibitors : The compound is part of a class of alkylcarbamic acid biphenyl-3-yl esters, which includes inhibitors like URB597, known for analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).

Chemical and Biological Stability : Its carbamate fragment's reactivity is crucial for pharmacological activity and can impact pharmacokinetics and toxicity (Vacondio et al., 2009).

Radiochemistry for Imaging : The compound has been used in the synthesis of carbon-11 labeled isocyanates, useful for positron emission tomography (PET) imaging of FAAH (Wilson et al., 2011).

Photochemistry of Carbamoyl Derivatives : It's involved in the synthesis of carbamoyl derivatives of photolabile benzoins, which have applications in photochemistry (Papageorgiou & Corrie, 1997).

Potential Role in Drug Toxicity : The compound's derivative, 3-carbamoyl-2-phenylpropionaldehyde, is proposed as an intermediate in the metabolism of the anti-epileptic drug felbamate, and its reactivity may explain some drug toxicities (Thompson, Kinter, & Macdonald, 1996).

Quantitative Structure-Activity Relationships (QSAR) Studies : These studies have been conducted to understand the relationships between molecular structure and biological activity, particularly in the context of FAAH inhibition (Mor et al., 2004).

Selective Inhibition of FAAH : This compound demonstrates a remarkable degree of selectivity for FAAH over other serine hydrolases and components of the endocannabinoid system (Clapper et al., 2006).

作用機序

Target of Action

The primary target of 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate is the cytosolic protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and other signaling pathways .

Mode of Action

3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate acts as a small molecule inhibitor that binds to PTP1B . By binding to PTP1B, it inhibits the enzyme’s activity, thereby modulating the signaling pathways that PTP1B regulates .

Biochemical Pathways

The inhibition of PTP1B by 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound can potentially enhance insulin sensitivity and have beneficial effects on glucose metabolism .

Result of Action

The molecular and cellular effects of 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate’s action primarily involve the modulation of the insulin signaling pathway . By inhibiting PTP1B, the compound can enhance insulin sensitivity, potentially leading to improved glucose metabolism .

Safety and Hazards

特性

IUPAC Name |

[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018151 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate | |

CAS RN |

1357160-72-5 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)